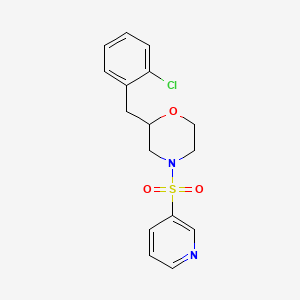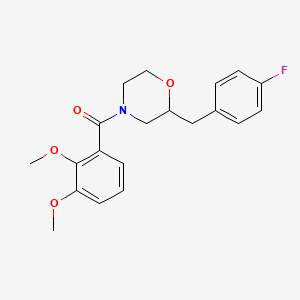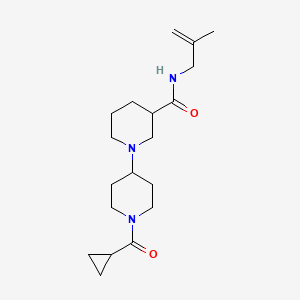![molecular formula C21H19BrN2O3 B6116029 2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide](/img/structure/B6116029.png)
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide is an organic compound with a complex structure that includes a bromonaphthalene moiety, a hydroxyphenyl group, and a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, naphthalene, undergoes bromination to form 1-bromonaphthalene.
Etherification: 1-bromonaphthalene is then reacted with an appropriate alcohol to form the 1-bromonaphthalen-2-yloxy intermediate.
Condensation: The intermediate is then condensed with 2-hydroxybenzaldehyde to form the Schiff base.
Amidation: Finally, the Schiff base is reacted with butanoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide involves its interaction with specific molecular targets. The Schiff base moiety can interact with enzymes and proteins, potentially inhibiting their activity. The bromonaphthalene group can also interact with cellular membranes, affecting their integrity and function.
類似化合物との比較
Similar Compounds
- 2-(1-bromonaphthalen-2-yl)oxy-N-cyclopropyl-N-ethylacetamide
- 1-[(6-bromonaphthalen-2-yl)oxy]propan-2-one
Uniqueness
Compared to similar compounds, 2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the Schiff base and the bromonaphthalene moiety makes it particularly interesting for research in medicinal chemistry and material science.
特性
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c1-2-18(21(26)24-23-13-15-8-4-6-10-17(15)25)27-19-12-11-14-7-3-5-9-16(14)20(19)22/h3-13,18,25H,2H2,1H3,(H,24,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENYPZLYQDRLIV-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=CC=C1O)OC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=CC=C1O)OC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6115949.png)

![2-(1-cyclohexen-1-yl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6115966.png)
![{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B6115967.png)
![2-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6115979.png)
![N-cyclohexyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6115987.png)

![1-(4-fluorobenzyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6116016.png)
![4-{4-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6116022.png)
![4-[3-({1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B6116035.png)

![3-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-hydroxybenzoic acid](/img/structure/B6116056.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6116064.png)
![(5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B6116074.png)
